4-(1-Phenyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
4-(1-Phenyl-1H-pyrazol-4-yl)piperidine is a chemical compound that features a piperidine ring substituted with a phenyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with piperidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques to reduce any double bonds present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
4-(1-Phenyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in the regulation of blood pressure and inflammation . The compound binds to the active site of sEH, inhibiting its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-(1H-pyrazol-4-yl)piperidine: Similar structure but with a chlorine substitution on the phenyl ring.
4-Methylpiperazin-1-yl(1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with similar biological activities.
Uniqueness
4-(1-Phenyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an sEH inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-(1-phenylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C14H17N3/c1-2-4-14(5-3-1)17-11-13(10-16-17)12-6-8-15-9-7-12/h1-5,10-12,15H,6-9H2 |
InChI Key |
NXSCNTAYEMSQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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